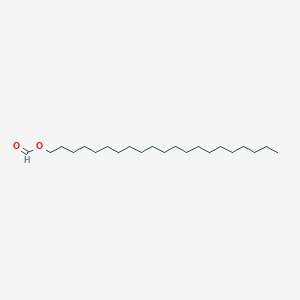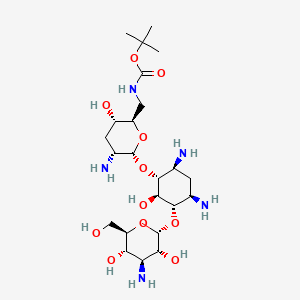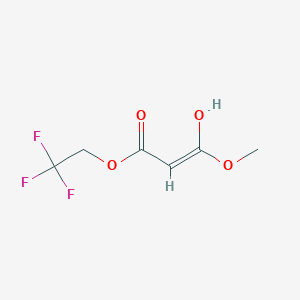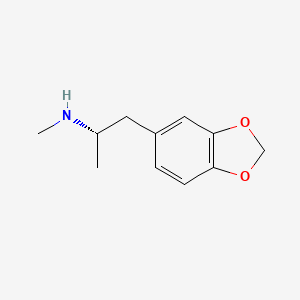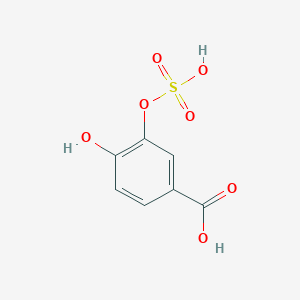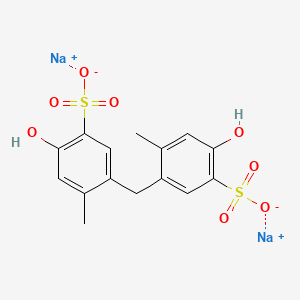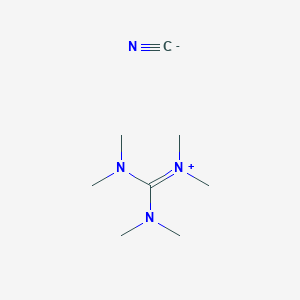
Hexamethylguanidinium cyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexamethylguanidinium cyanide is an organic compound that features a hexamethylguanidinium cation and a cyanide anion
准备方法
Synthetic Routes and Reaction Conditions
Hexamethylguanidinium cyanide can be synthesized through the reaction of hexamethylguanidine with a cyanide source. One common method involves the reaction of hexamethylguanidine with hydrogen cyanide or a cyanide salt under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
Hexamethylguanidinium cyanide undergoes various chemical reactions, including:
Substitution Reactions: The cyanide anion can participate in nucleophilic substitution reactions with electrophiles.
Complex Formation: The hexamethylguanidinium cation can form complexes with various anions and metal ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, metal salts, and other electrophiles. Reactions are typically carried out under an inert atmosphere to prevent decomposition of the cyanide anion.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield alkylated products, while complex formation can result in stable ionic compounds.
科学研究应用
Hexamethylguanidinium cyanide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Materials Science: Employed in the development of new materials with unique properties, such as ionic liquids and solid-state electrolytes.
Biology and Medicine: Investigated for potential use in biochemical assays and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of hexamethylguanidinium cyanide involves the interaction of the cyanide anion with various molecular targets. Cyanide is known to inhibit cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration disruption. The hexamethylguanidinium cation can also interact with biological molecules, potentially affecting their function.
相似化合物的比较
Hexamethylguanidinium cyanide can be compared with other cyanide salts, such as sodium cyanide and potassium cyanide. While all these compounds contain the cyanide anion, this compound is unique due to the presence of the hexamethylguanidinium cation, which imparts different physical and chemical properties. Similar compounds include:
Sodium Cyanide: Commonly used in mining and organic synthesis.
Potassium Cyanide: Used in electroplating and as a reagent in organic chemistry.
Trimethylsilyl Cyanide: Employed in organic synthesis as a cyanide source.
属性
分子式 |
C8H18N4 |
|---|---|
分子量 |
170.26 g/mol |
IUPAC 名称 |
bis(dimethylamino)methylidene-dimethylazanium;cyanide |
InChI |
InChI=1S/C7H18N3.CN/c1-8(2)7(9(3)4)10(5)6;1-2/h1-6H3;/q+1;-1 |
InChI 键 |
FVTJQEPLZRIVSZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=[N+](C)C)N(C)C.[C-]#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


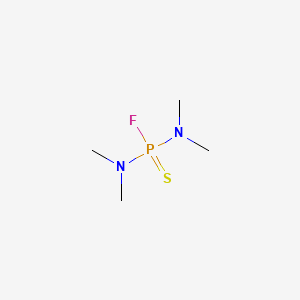
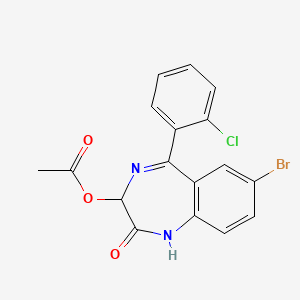
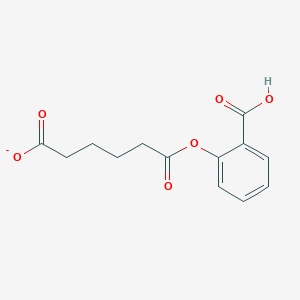
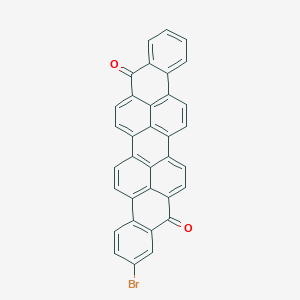
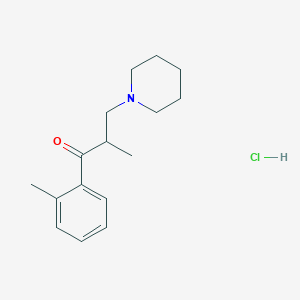
![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)
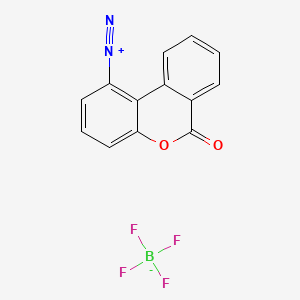
![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)
